molecular formula C19H15N3O2S B12482293 N-(1,3-benzothiazol-2-yl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide

N-(1,3-benzothiazol-2-yl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B12482293
M. Wt: 349.4 g/mol
InChI Key: WMLQTSNYODBNFQ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that features both benzothiazole and indole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide typically involves the condensation of 2-aminobenzothiazole with an appropriate indole derivative. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
  • N-(1,3-benzothiazol-2-yl)-2-(5-methyl-1H-indol-3-yl)-2-oxoacetamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the 7-ethyl group on the indole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C19H15N3O2S/c1-2-11-6-5-7-12-13(10-20-16(11)12)17(23)18(24)22-19-21-14-8-3-4-9-15(14)25-19/h3-10,20H,2H2,1H3,(H,21,22,24)

InChI Key

WMLQTSNYODBNFQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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